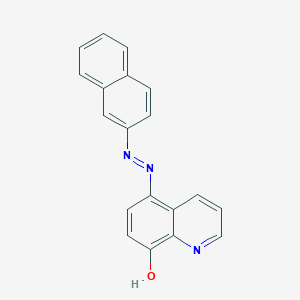

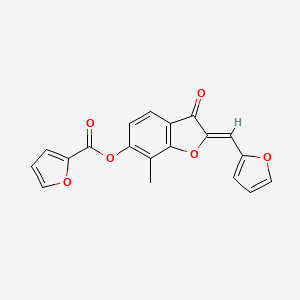

![molecular formula C23H21N5O2S B2553090 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 880802-52-8](/img/structure/B2553090.png)

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide" is a derivative of acetamide with a complex structure that includes a triazole ring, a sulfanyl group, and phenoxyphenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves the coupling of different aromatic or heteroaromatic rings with an acetamide group. For instance, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides involves the reaction of nitrophenol derivatives with ((4-methylbenzenesulfonyl)amino)acetyl chloride . Similarly, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives is confirmed by NMR, IR, and elemental analysis, indicating a method that could potentially be applied to the synthesis of the compound . The synthesis of triazoloquinoxaline derivatives also involves coupling methods such as DCC coupling and azide coupling, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by intramolecular hydrogen bonds and a folded conformation around the methylene carbon atom. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation stabilized by intramolecular hydrogen bonds . This information suggests that the compound may also exhibit a similar conformation and intramolecular bonding.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of various functional groups. The papers provided do not directly address the chemical reactions of the specific compound , but they do discuss the electronic behavior of intramolecular hydrogen bonds in similar compounds , which could affect the reactivity of the compound. Additionally, the antiviral and virucidal activities of some acetamide derivatives against viruses suggest that the compound may also have potential biological activity, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are often determined by their molecular structure. The presence of intramolecular hydrogen bonds can affect these properties . The papers provided do not offer specific data on the physical and chemical properties of the compound , but the methodologies used for characterizing similar compounds, such as FAB mass spectrometry, IR, and NMR spectroscopy , could be applied to determine these properties for the compound .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have synthesized derivatives of triazole compounds to explore their antimicrobial properties. Compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide have shown significant in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. These findings indicate the potential of such compounds in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Activity

Research into the anticancer activity of metal ion complexes derived from triazole compounds, including analogs of the specified chemical structure, has been conducted. These studies focus on understanding the interaction between these complexes and cancer cells, aiming to discover new therapeutic agents with improved efficacy and selectivity. The synthesis and characterization of these complexes, along with their biological evaluations, form a crucial part of ongoing cancer research (Ghani & Alabdali, 2022).

Antiviral and Virucidal Activity

Derivatives of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide have been synthesized and assessed for their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some newly synthesized derivatives demonstrated potential in reducing viral replication for both tested viruses, highlighting the significance of these compounds in the development of new antiviral therapies (Wujec et al., 2011).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activities . Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for further study in various fields of research .

Propiedades

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-16-6-5-7-17(14-16)22-26-27-23(28(22)24)31-15-21(29)25-18-10-12-20(13-11-18)30-19-8-3-2-4-9-19/h2-14H,15,24H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJITQSSEGDDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

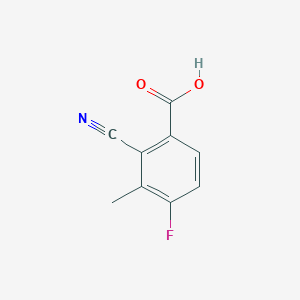

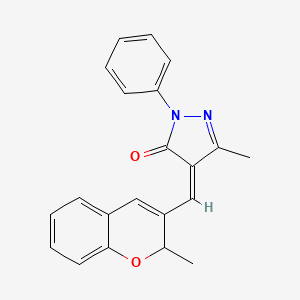

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

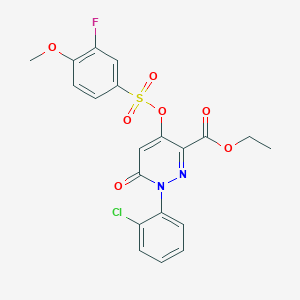

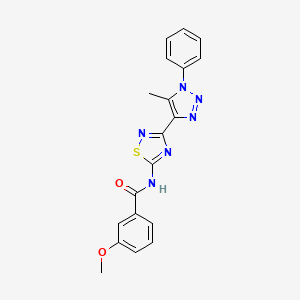

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

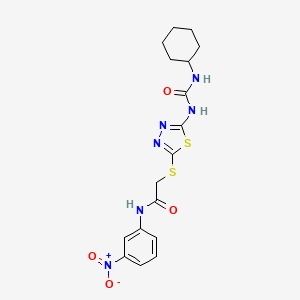

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

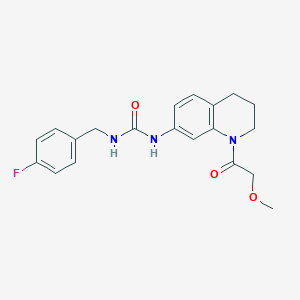

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)